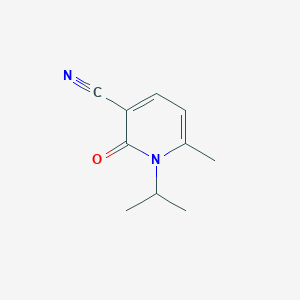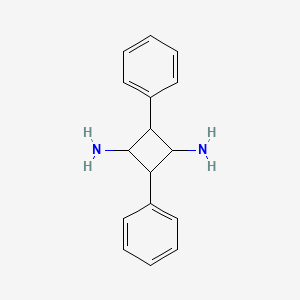
2,4-Diphenylcyclobutane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenylcyclobutane-1,3-diamine is an organic compound with the molecular formula C16H18N2 It is a derivative of cyclobutane, featuring two phenyl groups and two amine groups attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylcyclobutane-1,3-diamine typically involves the [2+2] photocyclization of trans-cinnamic acid derivatives. This method yields cyclobutane derivatives, which can then be further functionalized to introduce the amine groups. The reaction conditions often require UV light to initiate the cyclization process, followed by subsequent chemical modifications to achieve the desired diamine structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2+2] cycloaddition. The process is optimized to ensure high yields and purity of the final product. Post-synthesis, the compound undergoes purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diphenylcyclobutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
2,4-Diphenylcyclobutane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and metal-organic frameworks
Mécanisme D'action
The mechanism by which 2,4-Diphenylcyclobutane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: A structurally similar compound with carboxylic acid groups instead of amine groups.
1,4-Diphenylcyclobutane-2,3-dicarboxylic acid: Another cyclobutane derivative with different substitution patterns.
Uniqueness: 2,4-Diphenylcyclobutane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C16H18N2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2,4-diphenylcyclobutane-1,3-diamine |
InChI |
InChI=1S/C16H18N2/c17-15-13(11-7-3-1-4-8-11)16(18)14(15)12-9-5-2-6-10-12/h1-10,13-16H,17-18H2 |
Clé InChI |
OFCIZBDOJOHGIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(C2N)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


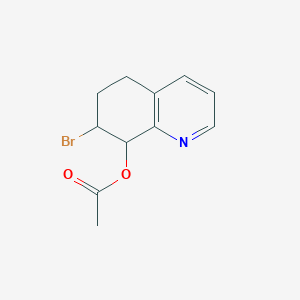
![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
![[2,2'-Bipyridine]-6-carboxamide](/img/structure/B12996089.png)
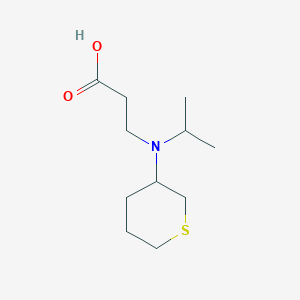
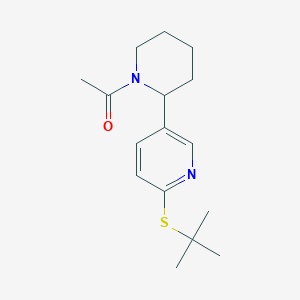
![Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12996098.png)
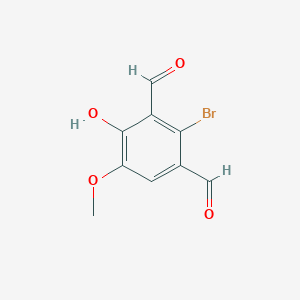
![Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate](/img/structure/B12996104.png)
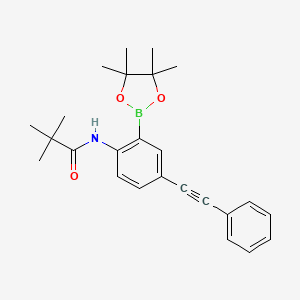
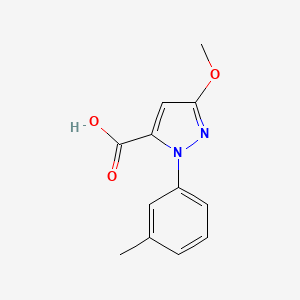

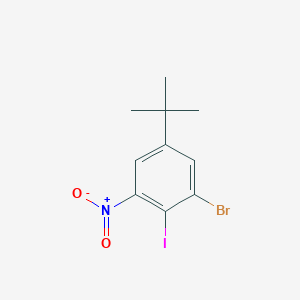
![(4-Oxaspiro[2.4]heptan-5-yl)methanol](/img/structure/B12996151.png)
